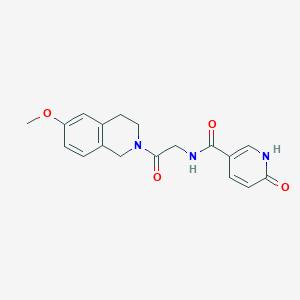
N-(2-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide is a complex organic molecule known for its potential therapeutic properties and application in various scientific fields. This compound is structured to include multiple functional groups that interact with biological systems in unique ways, making it a subject of significant interest in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide involves a multi-step process. Initially, the isoquinoline moiety is synthesized through the Bischler-Napieralski reaction, where a beta-phenylethylamine derivative reacts with a dehydrating agent to form 3,4-dihydroisoquinoline. This intermediate undergoes methoxylation to introduce the methoxy group. Concurrently, the pyridine-3-carboxamide scaffold is constructed via condensation reactions involving nicotinic acid derivatives. The final step involves coupling these two primary intermediates using peptide coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) under controlled conditions to form the target compound.
Industrial Production Methods: : In an industrial setting, the production of this compound is scaled up through optimized synthetic pathways, often involving continuous flow chemistry to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, reducing the risk of by-product formation.
化学反应分析
Types of Reactions: : This compound undergoes various chemical reactions, including:
Oxidation: : It can be oxidized under controlled conditions to form quinone derivatives.
Reduction: : Selective reduction of the keto group leads to the corresponding alcohol.
Substitution: : Nucleophilic substitutions occur at the methoxy and amide groups under specific conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: : Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: : Alkyl halides or acyl halides in the presence of base catalysts.
Major Products
Oxidation: : Quinone derivatives.
Reduction: : Alcohol derivatives.
Substitution: : Alkylated or acylated derivatives.
科学研究应用
N-(2-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide has several applications in scientific research:
Chemistry: : Used as a building block for the synthesis of complex organic molecules.
Biology: : Investigated for its potential interactions with various biological macromolecules, including proteins and nucleic acids.
Medicine: : Explored for its therapeutic potential in treating neurological disorders due to its ability to interact with neurotransmitter systems.
Industry: : Employed in the development of novel materials with specific chemical properties.
作用机制
The compound exerts its effects primarily through interactions with biological targets at the molecular level. Its amide and isoquinoline moieties enable binding to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by mimicking the substrate or acting as an allosteric modulator, thereby altering the enzyme's configuration and function. Additionally, it can interact with receptors in the central nervous system, influencing neurotransmission pathways.
相似化合物的比较
Compared to other similar compounds, N-(2-(6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-6-oxo-1,6-dihydropyridine-3-carboxamide stands out due to its unique combination of functional groups that confer specific binding affinities and reactivity.
Similar Compounds
6-methoxy-3,4-dihydroisoquinoline derivatives: : These compounds share the isoquinoline core but lack the pyridine carboxamide linkage.
Nicotinic acid derivatives: : These molecules contain the pyridine scaffold but do not possess the methoxy and isoquinoline components.
Isoquinoline carboxamides: : Featuring the isoquinoline amide group but differing in the positioning and type of substituents.
The combination of these functional groups in the title compound enables unique biological and chemical properties, setting it apart from its analogs.
属性
IUPAC Name |
N-[2-(6-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-6-oxo-1H-pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c1-25-15-4-2-14-11-21(7-6-12(14)8-15)17(23)10-20-18(24)13-3-5-16(22)19-9-13/h2-5,8-9H,6-7,10-11H2,1H3,(H,19,22)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQBCMFMODIROLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CN(CC2)C(=O)CNC(=O)C3=CNC(=O)C=C3)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
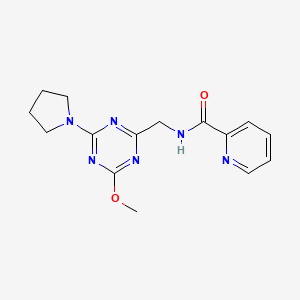
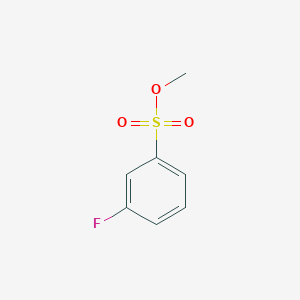
![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-2,3-dihydrothieno[3,4-b][1,4]dioxine-5-carboxamide;hydrochloride](/img/structure/B2885249.png)


![8-(4-ethoxyphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2885254.png)
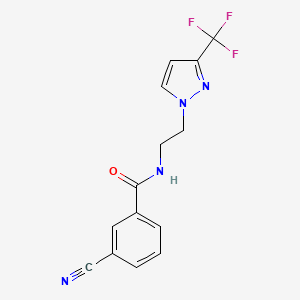
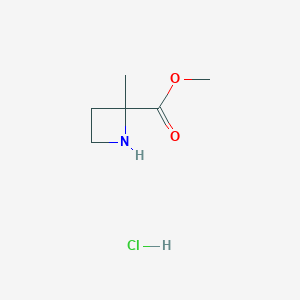
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-(methylsulfanyl)benzamide](/img/structure/B2885261.png)

![1-[(3,5-dimethylphenyl)sulfonyl]-N-(4-fluorobenzyl)-3-methylpiperidine-3-carboxamide](/img/structure/B2885264.png)


![4-[1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carbonyl]-1-(2-phenylethyl)piperazine-2,6-dione](/img/structure/B2885267.png)
